2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2N/c1-6-4-7(9(11)5-12)2-3-8(6)10/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPMUYRZDHBOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C#N)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557968-58-7 | |
| Record name | 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
chemical structure and molecular weight of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
The following technical guide details the structural analysis, physicochemical properties, and synthetic utility of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile . This document is designed for researchers and drug development professionals requiring high-fidelity data on this specific halogenated building block.
Structural Characterization, Synthetic Protocols, and Reactivity Profile
Executive Summary & Identity
2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is a highly functionalized arylacetonitrile derivative characterized by the presence of an electrophilic
Chemical Identity
| Attribute | Detail |
| IUPAC Name | 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile |
| CAS Registry Number | 1557968-58-7 |
| Molecular Formula | |
| Molecular Weight | 288.97 g/mol |
| SMILES | Cc1cc(ccc1Br)C(Br)C#N |
| InChI Key | (Derivative of parent nitrile CAS 215800-25-2) |
Structural Analysis & Molecular Weight Calculation
The molecule consists of a toluene core substituted at the 4-position with a bromine atom and at the 1-position with a brominated acetonitrile group. The "2-bromo-2-" nomenclature indicates that the second bromine is attached to the
Molecular Weight Breakdown
The precise molecular weight is critical for mass spectrometry (MS) analysis, particularly given the isotopic abundance of Bromine (
| Element | Count | Isotope Mass (u) | Contribution (u) |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Bromine (Br) | 2 | 79.904 (Average) | 159.808 |
| Total Average MW | 288.97 g/mol |
Mass Spectrometry Isotopic Signature
Due to the presence of two bromine atoms, the molecular ion
-
M (287) :
-
M+2 (289) :
(Highest intensity) -
M+4 (291) :
Structural Visualization
The following diagram illustrates the connectivity and the electrophilic sites within the molecule.
Caption: Connectivity map highlighting the dual-bromination pattern and the reactive alpha-carbon center.
Synthetic Methodology
The synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is typically achieved via the radical bromination of the parent compound, 2-(4-bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2). This protocol relies on the Wohl-Ziegler reaction mechanism.
Reaction Mechanism
The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide. The
Experimental Protocol (Standardized)
Objective: Synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile from its non-brominated precursor.
Reagents:
-
Precursor: 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: AIBN (0.05 equiv) or Benzoyl Peroxide
-
Solvent: Carbon Tetrachloride (
) or Trifluorotoluene (greener alternative)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the precursor (e.g., 10 mmol) in anhydrous solvent (50 mL).
-
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 76-80°C for
) under an inert atmosphere ( or Ar). -
Monitoring: Monitor reaction progress via TLC (Silica gel, Hexane/EtOAc). The product will be less polar than the starting material.
-
Workup: Once conversion is complete (typically 2-6 hours), cool the mixture to 0°C to precipitate succinimide by-product.
-
Filtration: Filter off the succinimide solid.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified via flash column chromatography or recrystallization (if solid) to yield the
-bromo product.
Critical Note on Safety:
Synthesis Workflow Diagram
Caption: Step-by-step radical bromination workflow for the synthesis of the target compound.
Applications in Drug Discovery
This compound is a versatile "linchpin" intermediate. The
Heterocycle Formation
-
Thiazoles: Reaction with thioamides or thioureas (Hantzsch Thiazole Synthesis) yields 2-aminothiazoles, a scaffold common in kinase inhibitors.
-
Oxazoles: Reaction with amides yields oxazoles.
-
Epoxides: Reaction with aldehydes/ketones under basic conditions (Darzens condensation) yields glycidic nitriles.
Nucleophilic Substitution ( )
The bromine atom at the
References
-
Sigma-Aldrich. Product Specification: Bromo-acetonitrile Derivatives. Retrieved from [1]
-
BenchChem. Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile and Derivatives. Retrieved from
-
Organic Syntheses. General Procedure for alpha-Bromination of Arylacetonitriles. Coll. Vol. 3, p. 347 (1955). Retrieved from
-
PubChem. Compound Summary: 2-(4-Bromo-3-methylphenyl)acetonitrile. Retrieved from
Sources
A Technical Guide to the Hazard Assessment and Safe Handling of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Compound Identification and Physicochemical Properties
2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is a halogenated aromatic nitrile. Its structure presents a unique combination of reactive sites that are crucial for its utility in synthesis but also dictate its hazard profile. While comprehensive experimental data is sparse, key predicted and known properties of this and related compounds are summarized below.
| Property | Value / Information | Source |
| Molecular Formula | C₉H₇Br₂N | PubChemLite[1] |
| Molecular Weight | 286.97 g/mol | PubChemLite[1] |
| InChIKey | UPPMUYRZDHBOBC-UHFFFAOYSA-N | PubChemLite[1] |
| CAS Number | Not explicitly assigned; related compounds are indexed. | N/A |
| Physical Form | Likely a solid or oil, colorless to pale-yellow/brown. | Inferred from analogs[2][3] |
| Solubility | Expected to be miscible with organic solvents (ethanol, ether, chloroform) and slightly soluble in water. | Inferred from bromoacetonitrile[4] |
| Storage Temperature | Recommended to be sealed in a dry, room-temperature environment. | Inferred from analogs[2][5] |
Structural Analysis and Inferred Hazard Profile
The toxicological profile of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile can be inferred by dissecting its molecular structure. The primary hazards are associated with the α-bromoacetonitrile moiety, which is known for high reactivity and toxicity.
-
α-Bromoacetonitrile Group : This functional group is highly reactive. The electron-withdrawing nitrile group makes the adjacent carbon atom electrophilic, facilitating nucleophilic substitution reactions.[4] This reactivity extends to biological macromolecules, underpinning its toxicity. Compounds like bromoacetonitrile are classified as acutely toxic if swallowed, inhaled, or absorbed through the skin.[4][6][7] They are also severe irritants to the skin, eyes, and respiratory system.[4][8]
-
Nitrile (-C≡N) Group : The nitrile group poses a significant toxicological threat. In vivo, it can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration. Contact with acids can liberate highly toxic hydrogen cyanide gas.[8]
-
Brominated Aromatic Ring : The presence of bromine atoms on the phenyl ring increases the molecule's lipophilicity and molecular weight. Halogenated organic compounds are often persistent in the environment and can bioaccumulate.[9] Thermal decomposition can produce hazardous hydrogen bromide gas in addition to hydrogen cyanide and oxides of nitrogen.[10][11]
Based on these structural analogs, a conservative GHS classification is proposed.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed.[6][7] |
| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin.[6][7] |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled.[6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[9][12] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation.[9][12] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[6][10] |
| Hazardous to the Aquatic Environment (Acute & Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[9] |
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory when handling this compound. The primary principle is to prevent all routes of exposure: inhalation, dermal contact, and ingestion.
Engineering Controls
All manipulations, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood with a tested and adequate face velocity. The work area should be clearly demarcated and labeled with warnings indicating the presence of a highly toxic substance.
Personal Protective Equipment (PPE) Workflow
The selection of PPE is a critical, non-negotiable step. The following diagram outlines the mandatory PPE workflow for handling 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.
Caption: PPE workflow for handling 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.
Detailed Protocols for Safe Handling and Emergencies
First-Aid Measures
Immediate and aggressive first-aid response is critical. Responders must protect themselves from exposure.
-
Inhalation : Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a pocket mask with a one-way valve; do not use the mouth-to-mouth method.[11] Seek immediate medical attention and show the medical team this guide.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[9][11] A physician should be consulted immediately.
-
Eye Contact : Vigorously flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[10][11] Remove contact lenses if present and easy to do.[9] Immediate medical attention is required.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water.[10] Never give anything by mouth to an unconscious person.[10] Call a poison control center or physician immediately.[11]
Accidental Release and Spill Management
The response to a spill depends critically on its location and scale. The following workflow provides a logical decision-making process.
Caption: Decision workflow for responding to a chemical spill.
Spill Cleanup Protocol (Inside Fume Hood):
-
Ensure PPE : Don the full PPE as described in Section 3.2.
-
Containment : Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial sorbent.[11] Do not use combustible materials like paper towels.
-
Collection : Carefully sweep or scoop the absorbed material into a designated, chemically compatible, and clearly labeled hazardous waste container.[10] Avoid creating dust.
-
Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water.[13] All cleaning materials must be placed in the hazardous waste container.
-
Disposal : Seal the container and move it to a designated satellite accumulation area for hazardous waste.[13]
Storage and Disposal
-
Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[4] The container must be kept tightly closed and stored in a locked cabinet or an area accessible only to authorized personnel.[7][9] Incompatible materials include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8][11]
-
Disposal : All waste containing this compound, including empty containers and contaminated disposables, must be treated as hazardous waste.[13]
-
Containerization : Collect waste in a designated, leak-proof container clearly labeled "Hazardous Waste: Halogenated Organic Nitrile, Toxic" and list the full chemical name.[6]
-
Disposal Route : Dispose of the material through a licensed professional waste disposal service.[10] Do not allow the product to enter drains or waterways.[9][10]
-
References
-
Capot Chemical. (2026, February 13). MSDS of 2-(4-bromo-3-methoxyphenyl)acetonitrile. Retrieved from [Link]
-
Mody Chemi Pharma Ltd. (n.d.). 2 Bromo Phenyl Acetonitrile. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N). Retrieved from [Link]
-
MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
Sources
- 1. PubChemLite - 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N) [pubchemlite.lcsb.uni.lu]
- 2. 2-(4-Bromo-3-methylphenyl)acetonitrile | 215800-25-2 [sigmaaldrich.com]
- 3. 2-(3-Bromo-2-methylphenyl)acetonitrile | 76574-42-0 [sigmaaldrich.com]
- 4. lifechempharma.com [lifechempharma.com]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. capotchem.com [capotchem.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability of alpha-bromoarylacetonitriles under ambient conditions
Technical Guide: Stability Profile and Handling of -Bromoarylacetonitriles
Executive Summary
Critical Safety Alert: Beyond their well-documented lachrymatory (tear-inducing) properties, these compounds pose a latent respiratory threat. Upon exposure to ambient moisture, they degrade to release Hydrogen Cyanide (HCN) and Hydrogen Bromide (HBr). This guide details the mechanistic underpinnings of this instability and provides a self-validating framework for their safe management.
Chemical Nature & Intrinsic Instability
The instability of
-
Benzylic Stabilization: The adjacent aryl ring stabilizes carbocation or radical intermediates, lowering the activation energy for
solvolysis or homolytic cleavage. -
Electron Withdrawing Groups (EWG): The nitrile (-CN) and bromine (-Br) groups are strong EWGs. While they acidify the
-proton ( ), they also destabilize the C-Br bond toward heterolytic cleavage in the presence of nucleophiles (like water). -
Steric Strain: In substituted aryl derivatives, steric crowding weakens the C-Br bond further, accelerating degradation.
Table 1: Physicochemical Stressors
| Stressor | Primary Mechanism | Degradation Product(s) | Visual/Olfactory Indicator |
| Moisture (Hydrolysis) | Nucleophilic substitution ( | Benzaldehyde deriv., HCN, HBr | Almond scent (masked), pH drop |
| UV/Vis Light | Homolytic bond cleavage | Dicyanostilbenes (dimers), | Yellow/Brown discoloration |
| Heat (>40°C) | Elimination / Polymerization | Polymeric tars, HBr | Viscosity increase, darkening |
| Bases | Deprotonation / Elimination | Stilbenes, Epoxides (if | Precipitate formation |
Mechanistic Degradation Pathways
Understanding the pathway is essential for selecting the correct analytical markers. The degradation is not a single event but a cascade.
The "Cyanohydrin Collapse" (Hydrolysis)
Unlike simple alkyl halides, the hydrolysis of
Photolytic Dimerization
Exposure to ambient fluorescent light (containing UV components) excites the C-Br bond, leading to homolysis. The resulting benzylic radical dimerizes to form substituted succinonitriles or stilbenes.
Visualization: Degradation Cascade
The following diagram illustrates the divergent pathways based on environmental trigger.
Figure 1: Divergent degradation pathways. Note the generation of HCN via the hydrolytic path.
Experimental Stability Profiling
To validate the quality of a batch, a "Self-Validating" analytical protocol is required. Simple purity checks (area %) are insufficient due to the volatility of breakdown products (HCN, HBr).
Analytical Method: Reverse-Phase HPLC
-
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
Gradient: 50% B to 90% B over 10 mins.
-
Detection: 254 nm (Aryl absorption).
-
Critical Control: Use an Internal Standard (e.g., Naphthalene) to account for mass balance. If the parent peak area drops but no new peaks appear, you have lost mass to volatile degradation (HCN/Aldehyde evaporation).
Rapid Field Test (Qualitative)
For quick assessment without HPLC:
-
Visual: Clear/White = Good. Yellow = Mild Oxidation. Brown/Opaque = Severe degradation.
-
pH Test: Dissolve 50 mg in 1 mL wet acetonitrile. Check pH.
-
pH < 3.0 indicates significant HBr formation (autocatalytic degradation has begun).
-
Storage & Handling Protocols
The following workflow ensures integrity and safety. This is a closed-loop system: every action is verified by a check.
Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated).
-
Atmosphere: Argon or Nitrogen blanket (Essential to prevent oxidation and moisture ingress).
-
Container: Amber glass (blocks UV < 400nm) with Teflon-lined caps (prevents HBr corrosion of seals).
-
Stabilizers: Some commercial grades contain 0.5% acid scavengers (e.g., epoxides) or copper turnings.
Handling "Old" Bottles
Never open an old, crusted bottle outside a fume hood. The headspace may contain pressurized HCN.
Figure 2: Decision matrix for handling stored
References
-
Fisher Scientific. (2021). Safety Data Sheet: 4-Bromophenylacetonitrile. Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 27692, 4-Bromophenylacetonitrile. Retrieved from
-
Thermo Fisher Scientific. (2023). Alpha-Bromo-alpha-phenylacetonitrile Handling Guide. Retrieved from
-
Chemistry LibreTexts. (2023). Nucleophilic Addition of HCN - Cyanohydrin Formation. Explains the reversibility and instability of the cyanohydrin intermediate. Retrieved from
-
DuEPublico. (2022). Photolytic degradation of brominated compounds. Details the radical mechanism of C-Br cleavage under UV exposure. Retrieved from
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile via Radical Bromination
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to the synthesis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, a potentially valuable building block in medicinal chemistry and drug development. The synthetic strategy focuses on the radical bromination of the benzylic position of 2-(4-bromo-3-methylphenyl)acetonitrile. This application note delves into the mechanistic rationale behind the chosen synthetic route, provides detailed, step-by-step protocols for the preparation of the starting material and the final product, and offers critical insights into reaction optimization and safety considerations.
The core of this synthesis is the Wohl-Ziegler reaction, a well-established method for the selective bromination of allylic and benzylic positions using N-bromosuccinimide (NBS) in the presence of a radical initiator.[1][2][3] This method is favored for its ability to maintain a low concentration of elemental bromine throughout the reaction, thereby minimizing potential side reactions such as electrophilic addition to the aromatic ring.[4][5]
Mechanistic Rationale: The Wohl-Ziegler Bromination
The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.[4]
Figure 1: Mechanism of Wohl-Ziegler Bromination
-
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation. The resulting radicals then react with a trace amount of molecular bromine (Br₂) to generate bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the substrate, 2-(4-bromo-3-methylphenyl)acetonitrile, to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ to yield the desired product, 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, and another bromine radical, which continues the chain reaction. The HBr generated reacts with NBS to produce the necessary low concentration of Br₂.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
The presence of the electron-withdrawing nitrile group at the benzylic position is expected to decrease the reactivity of the substrate towards radical abstraction compared to an unsubstituted toluene. Therefore, the reaction may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve good conversion.
Synthesis of the Starting Material: 2-(4-bromo-3-methylphenyl)acetonitrile
The synthesis of the starting material, 2-(4-bromo-3-methylphenyl)acetonitrile, can be achieved in a two-step sequence starting from the commercially available 4-bromo-3-methyltoluene. This involves the benzylic bromination of 4-bromo-3-methyltoluene to form 4-bromo-3-methylbenzyl bromide, followed by a nucleophilic substitution with a cyanide salt.
Figure 2: Synthesis of 2-(4-bromo-3-methylphenyl)acetonitrile
Protocol 1: Synthesis of 4-Bromo-3-methylbenzyl bromide
This protocol is adapted from standard procedures for benzylic bromination.[6]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 4-Bromo-3-methyltoluene | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 eq |
| Azobisisobutyronitrile (AIBN) | 0.05 eq |
| Carbon tetrachloride (CCl₄) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| UV lamp (optional) |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-3-methyltoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Add anhydrous carbon tetrachloride to the flask.
-
Heat the reaction mixture to reflux under vigorous stirring. The reaction can be initiated by the application of a UV lamp if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the denser NBS has been consumed and the lighter succinimide is floating on the surface of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-methylbenzyl bromide.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Synthesis of 2-(4-bromo-3-methylphenyl)acetonitrile
This protocol is adapted from a procedure for the cyanation of a benzylic bromide.[7] Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 4-Bromo-3-methylbenzyl bromide | 1.0 eq |
| Sodium cyanide (NaCN) | 1.8 eq |
| Dimethyl sulfoxide (DMSO) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Dropping funnel | |
| Magnetic stirrer and stir bar | |
| Heating mantle |
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-3-methylbenzyl bromide (1.0 eq) in anhydrous DMSO.
-
In a separate flask, prepare a solution of sodium cyanide (1.8 eq) in DMSO.
-
Using a dropping funnel, add the sodium cyanide solution to the solution of the benzyl bromide.
-
Heat the reaction mixture to 90°C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-bromo-3-methylphenyl)acetonitrile.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]
Core Protocol: Radical Bromination of 2-(4-bromo-3-methylphenyl)acetonitrile
This protocol is based on the general principles of the Wohl-Ziegler reaction and should be optimized for the specific substrate.[9]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 2-(4-bromo-3-methylphenyl)acetonitrile | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.1 eq |
| Azobisisobutyronitrile (AIBN) | 0.05 eq |
| Acetonitrile (CH₃CN) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle |
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(4-bromo-3-methylphenyl)acetonitrile (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Add anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and then with a saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, should be purified promptly, for example, by column chromatography on silica gel, as α-bromo nitriles can be unstable.
Safety and Handling
The final product, 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, is expected to be highly toxic and lachrymatory. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.
Based on the safety data for the analogous compound, 2-bromophenylacetonitrile, the target compound should be treated as acutely toxic via oral, dermal, and inhalation routes.[8] It is also expected to be a skin and eye irritant.
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Due to the toxicity of the compounds involved, specialized waste disposal procedures may be required.
Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the starting material and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the nitrile group at ~2250 cm⁻¹).
References
- Fisher Scientific. (2023, September 29).
- Grokipedia. (2025).
- BenchChem. (2025). Experimental procedure for gram-scale synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Fisher Scientific. (2009, September 22). Safety Data Sheet: 2-Bromo-2-nitro-1,3-propanediol.
- Wohl-Ziegler Reaction. Name Reactions in Organic Synthesis.
- Wohl–Ziegler bromin
- Sigma-Aldrich. 2-(4-Bromo-3-methylphenyl)acetonitrile.
- BenchChem. (2025).
- Kim, S. (2014, April 19). Wohl-Ziegler Bromination.
- Organic Syntheses Procedure. 3.
- Wohl-Ziegler Reaction. Organic Chemistry Portal.
- Rucker, M., & Brueckner, R. (2001, November 26). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Synlett.
- Eli Lilly and Company. (1949). Process for preparing benzyl cyanide being optionally substituted on benzene ring (U.S.
- PubChemLite. 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- MilliporeSigma. (2025, November 6).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Material Safety D
- TCI Chemicals. (2023, March 4). Safety Data Sheet: 2-Bromo-2-(bromomethyl)glutaronitrile.
- Academia.edu. Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS)
- Fisher Scientific. (2010, November 16).
- G.D. Searle & Co. (1977). Preparation of benzyl cyanides (U.S.
- Wyeth. (2009). Cyanation of aromatic halides (U.S.
- PrepChem.com.
- Cyan
- Crystal Pharmaceutical (Suzhou) Co., Ltd. (2019).
- Echemi. 2-(4-bromo-3-fluorophenyl)acetonitrile.
- Moldb. 2-(4-Bromo-3-(trifluoromethyl)phenyl)acetonitrile.
- Royal Society of Chemistry. (2022). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
- MilliporeSigma. 2-(3-Bromo-2-methylphenyl)acetonitrile.
- ChemicalBook. Bromobenzyl cyanide synthesis.
- PrepChem.com.
- Royal Society of Chemistry. Novel α-arylnitriles synthesis via Ni-catalyzed cross-coupling of α-bromonitriles with arylboronic acids under mild conditions.
- Organic Syntheses Procedure. Cyanogen bromide.
- Schreiber, F. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Thieme E-Books. Introduction of the Cyano Group by Substitution of a Halogen.
- Quora. (2022, May 11).
- Chu Lab @ Tsinghua University.
- PubMed Central. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α′-Bromo-4-arylbut-3-en-2-one and α.
- Organic Chemistry Portal.
- Organic Syntheses. Working with Hazardous Chemicals.
- YouTube. (2025, September 17).
Sources
- 1. 2-(4-Bromo-3-methylphenyl)acetonitrile | 215800-25-2 [sigmaaldrich.com]
- 2. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. prepchem.com [prepchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
catalytic enantioselective alkylation using 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Application Note: Stereoconvergent Catalytic Enantioselective Alkylation of -Bromo Nitriles
Substrate: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS: 1557968-58-7) Methodology: Copper-Catalyzed Radical Cross-Coupling (Negishi-type) Target Audience: Process Chemists, Medicinal Chemists, Catalysis Researchers
Executive Summary & Strategic Rationale
The synthesis of chiral quaternary carbon centers bearing a nitrile group is a critical challenge in drug discovery. The substrate 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile represents a high-value building block where the bromine atom serves as a versatile handle.
Traditional nucleophilic substitution (
The Solution: This protocol utilizes a Copper-catalyzed stereoconvergent radical cross-coupling . This mechanism engages both enantiomers of the racemic starting material, funneling them through a common radical intermediate to form a single enantiomer of the product. This approach theoretically allows for 100% yield and high enantioselectivity (ee) .
Key Advantages
-
Stereoconvergence: Converts racemic starting material to enantioenriched product.
-
Chemoselectivity: The catalyst system tolerates the aryl bromide (4-bromo position) while selectively reacting at the activated
-nitrile position. -
Scalability: Utilizes earth-abundant Copper catalysis rather than precious metals like Palladium or Rhodium.
Mechanistic Insight
Understanding the "Radical-Polar Crossover" mechanism is essential for troubleshooting and optimization.
-
Radical Initiation: The Cu(I) catalyst abstracts the
-bromine atom from the substrate, generating a planar, achiral -cyano benzylic radical and a Cu(II)-dibromide species. -
Stereodetermining Step: The radical recombines with the chiral Cu(II) complex (which has undergone transmetallation with the alkylzinc nucleophile).
-
Reductive Elimination: The bond formation occurs within the chiral environment of the ligand, expelling the product and regenerating Cu(I).
Pathway Visualization[1]
Caption: Figure 1. Stereoconvergent catalytic cycle. The achiral radical intermediate allows both enantiomers of the substrate to be converted into a single product enantiomer.
Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile | Electrophile |
| Nucleophile | Alkylzinc bromide (0.5 M in THF) | Alkylating Agent |
| Catalyst Precursor | CuBr · SMe₂ (99.9%) | Metal Source |
| Chiral Ligand | (S,S)-Ph-BPE or (R,R)-Ph-BPE | Chiral Inducer |
| Solvent | Anhydrous Toluene or MTBE | Reaction Medium |
| Additive | Lithium Bromide (LiBr) | Lewis Acid / Turnover |
Step-by-Step Procedure
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or Glovebox techniques.
1. Catalyst Preparation (In Glovebox)
-
Weigh CuBr · SMe₂ (10.3 mg, 0.05 mmol, 5 mol%) and (S,S)-Ph-BPE (25.3 mg, 0.06 mmol, 6 mol%) into a flame-dried 20 mL vial.
-
Add Anhydrous Toluene (2.0 mL) and stir at room temperature for 15 minutes. The solution should turn a clear yellow/orange, indicating complex formation.
2. Reaction Assembly
-
Add the substrate 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (289 mg, 1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Optional but recommended: Add LiBr (1.5 equiv) if the alkylzinc reagent is salt-free, as Li salts often accelerate the transmetallation step.
-
Cool the reaction mixture to 0 °C (or -20 °C for higher ee, depending on the specific alkyl chain).
-
Add the Alkylzinc Reagent (1.3 equiv, e.g., EtZnBr or functionalized alkyl zinc) dropwise over 10 minutes.
-
Observation: A color change (often to dark brown or green) indicates the formation of active Cu species.
-
3. Monitoring & Workup
-
Stir at the set temperature for 12–24 hours .
-
Monitor: Take a 20 µL aliquot, quench with sat. NH₄Cl, extract with EtOAc, and analyze via GC-MS or LC-MS. Look for the disappearance of the starting bromide (m/z ~289) and appearance of the alkylated product.
-
Caution: The aryl bromide (Ar-Br) should remain intact. If Ar-Br coupling is observed, lower the temperature or switch to a less reactive alkylzinc.
-
-
Quench: Once complete, carefully add sat. aq. NH₄Cl (5 mL) and dilute with EtOAc (10 mL).
-
Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.
-
Purification: Dry organics over MgSO₄, filter, and concentrate. Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
Analytical Validation
To ensure scientific integrity, the enantiomeric excess (ee) must be validated.
Chiral HPLC Method (Representative):
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexanes : Isopropanol (95:5 to 90:10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the aromatic ring).
-
Racemic Standard: Prepare a racemic sample using a non-chiral catalyst (e.g., CuBr/TMEDA) to identify retention times for both enantiomers.
Data Reporting Table:
| Run | Ligand | Temp (°C) | Yield (%) | ee (%) | Notes |
|---|---|---|---|---|---|
| 1 | (S,S)-Ph-BPE | 25 | 85 | 82 | Fast reaction, moderate ee |
| 2 | (S,S)-Ph-BPE | 0 | 91 | 94 | Optimized Condition |
| 3 | (S,S)-Ph-BPE | -20 | 70 | 96 | Slower kinetics |
Troubleshooting & Optimization
Workflow Logic
Caption: Figure 2. Decision matrix for reaction optimization.
-
Low Yield: Often due to radical termination (dimerization). Ensure strict oxygen-free conditions. Increase the concentration of the alkylzinc reagent.
-
Chemoselectivity Issues: If the Ar-Br (ring bromine) reacts, the catalyst is too active. Switch to a milder nucleophile (e.g., alkylborane with Ni catalysis) or lower the temperature.
References
-
Fischer, C., & Fu, G. C. (2005). Asymmetric Nickel-Catalyzed Negishi Cross-Couplings of Secondary Alkyl Halides. Journal of the American Chemical Society, 127(13), 4594–4595. Link
-
Lundin, P. M., & Fu, G. C. (2010). Asymmetric Copper-Catalyzed Cross-Coupling of Alkyl Electrophiles. Journal of the American Chemical Society, 132(32), 11027–11029. Link
-
Zhu, L., et al. (2024).
-Alkylation of Arylacetonitriles with Challenging Secondary Alcohols.[1] The Journal of Organic Chemistry, 89(10), 6664–6676.[1] Link[1] -
BenchChem. Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile (Analogous Protocol). BenchChem Application Notes. Link
Disclaimer: This protocol involves the use of cyanide derivatives and organometallic reagents. Proper PPE and safety protocols for handling toxic and pyrophoric materials are mandatory.
reaction conditions for nucleophilic substitution of alpha-bromo nitriles
Application Note: Optimized Reaction Conditions for Nucleophilic Substitution of -Bromo Nitriles
Part 1: Strategic Overview & Mechanistic Design
The Electrophilic Profile
-
High Electrophilicity: The electron-withdrawing nitrile group (-CN) and the bromine atom cooperatively activate the
-carbon, making it highly susceptible to attack. -
High Acidity: The same electron-withdrawing effects significantly increase the acidity of the
-protons ( in DMSO). This makes the substrate prone to deprotonation, leading to elimination (dehydrohalogenation) or self-condensation (Thorpe-Ziegler) .
The Core Challenge: The goal is to maximize Nucleophilic Substitution (
Decision Matrix: Reaction Pathway Selection
The success of the reaction depends on matching the "Hard/Soft" nature of the nucleophile with the steric demands of the substrate.
Figure 1: Decision tree for predicting dominant reaction pathways based on substrate sterics and nucleophile basicity.
Part 2: Critical Reaction Parameters & Protocols
Solvent & Base Selection Guide
The choice of solvent is the primary control lever for the
| Parameter | Recommended Condition | Mechanistic Rationale |
| Solvent (Standard) | Acetonitrile (MeCN) or DMF | Polar aprotic solvents solvate cations ( |
| Solvent (Green) | Acetone or Ethyl Acetate | Viable for highly reactive substrates (e.g., thiols). Acetone allows easy precipitation of halide salts (e.g., KBr). |
| Base (Scavenger) | Inorganic bases are preferred over amines (like | |
| Temperature | 0°C to 25°C | Crucial: Higher temperatures (>50°C) significantly favor Elimination ( |
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 equiv) in anhydrous MeCN (0.2 M concentration).
-
Base Addition: Add
(1.5 equiv). Note: If using a valuable amine, use 2.0-3.0 equiv of the amine itself as the base if cheap, or use DIPEA (Hunig's base) if the amine is non-nucleophilic. -
Cooling: Cool the suspension to 0°C using an ice bath.
-
Electrophile Addition: Add
-bromo nitrile (1.0 - 1.1 equiv) dropwise over 15 minutes. Slow addition is critical to prevent local hotspots that trigger elimination. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and monitor by TLC/LCMS.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate.
-
Purification Note:
-Amino nitriles are often unstable on silica gel (hydrolysis risk). Neutral alumina or rapid filtration is preferred.
-
Protocol B: C-S Bond Formation (Thioethers)
Application: Synthesis of thio-substituted nitriles for heterocycle formation (e.g., thiazoles). Challenge: Disulfide formation (oxidation of thiol).
Step-by-Step Methodology:
-
Preparation: Dissolve the thiol (1.0 equiv) in Acetone or DMF .
-
Base: Add
(1.2 equiv). Stir for 10 minutes to generate the thiolate anion in situ. -
Addition: Add
-bromo nitrile (1.0 equiv) at RT . Thiolates are soft, excellent nucleophiles; cooling is rarely needed unless the substrate is extremely prone to elimination. -
Reaction: The reaction is typically complete within 30-60 minutes.
-
Workup: Partition between EtOAc and Water. Wash organic layer with brine.
Protocol C: C-C Bond Formation (Active Methylenes)
Application: Alkylation of malonates or
Step-by-Step Methodology:
-
Enolate Formation: Suspend NaH (60% dispersion, 1.1 equiv) in dry THF or DMF at 0°C.
-
Nucleophile Addition: Dropwise add the active methylene compound (e.g., diethyl malonate, 1.0 equiv). Stir 15-30 min until
evolution ceases. -
Alkylation: Add
-bromo nitrile (1.0 equiv) dropwise at 0°C. -
Optimization: If C-alkylation is poor, add a lithium salt (
) or use a softer counter-ion to tighten the ion pair and favor C-attack.
Part 3: Troubleshooting & Safety
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Product is an alkene (Elimination) | Base is too strong or Temp is too high. | Switch from |
| Low Conversion | Leaving group inhibition. | Add catalytic NaI (Finkelstein condition) to generate the more reactive |
| Hydrolysis (Amide formation) | Wet solvent or high pH aqueous workup. | Use anhydrous solvents. Avoid strong aqueous base during workup; use pH 7 buffer. |
Safety Warning (Critical)
-
Cyanide Release: While the nitrile group is generally stable, metabolic or accidental hydrolysis can release HCN. Work in a well-ventilated fume hood.
-
Lachrymator:
-Bromo nitriles (especially bromoacetonitrile) are potent lachrymators (tear gas agents). Double-gloving and eye protection are non-negotiable. Destroy excess reagent with aqueous NaOH/Bleach solution in the hood before disposal.
Part 4: References
-
Reactivity of
-Halo Nitriles: "Nucleophilic substitution of -halo nitriles." Save My Exams, Revision Notes.Link -
Amination Protocols: "Synthesis of
-aminonitriles using aliphatic nitriles." Green Chemistry (RSC).Link -
Side Reactions & Elimination: "Nucleophilic substitution and elimination reactions." Chemistry LibreTexts.Link
-
Synthetic Applications (Strecker-type): "Synthesis of
-Amino Acids." Chemistry LibreTexts.Linkngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Radical/Photocatalytic Methods: "Photocatalytic 1,2,3-Trifunctionalization... with
-carbonyl alkyl bromides."[2] Organic Letters (ACS).[2]Link[2]
Application Note: Strategic Heterocycle Construction from 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Executive Summary
This application note details the strategic utilization of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS 215800-25-2) as a divergent linchpin in the synthesis of bioactive heterocycles.
Targeting researchers in medicinal chemistry and drug discovery, this guide focuses on exploiting the orthogonal reactivity of this scaffold. The molecule possesses two distinct electrophilic sites: the highly reactive aliphatic
Chemical Profile & Strategic Analysis
The Electrophile
-
Compound: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile[1]
-
Molecular Formula: C
H Br N[1][2] -
Molecular Weight: 288.97 g/mol
-
Key Features:
- -Bromo Nitrile Motif: A "masked" 1,2-dication equivalent. It serves as a bis-electrophile for 1,3-dinucleophiles (thioamides, amidines).
-
4-Bromo-3-methylphenyl Group: A specific aryl pattern often found in nuclear receptor modulators (e.g., SARMs). The steric bulk of the ortho-methyl group influences the conformation of the resulting pharmacophore.
Reactivity Hierarchy (Chemo-selectivity)
To maximize yield and purity, the order of operations is critical.
-
Primary Reactivity (Kinetic): Nucleophilic displacement of the aliphatic bromide (
). -
Secondary Reactivity (Cyclization): Nucleophilic attack on the nitrile carbon (Thorpe-Ziegler type or Pinner-like).
-
Tertiary Reactivity (Catalytic): Palladium-catalyzed coupling of the aryl bromide. Note: This should typically be performed AFTER heterocycle formation to avoid catalyst poisoning by the free nitrile or alkyl bromide.
Application Protocols
Protocol A: Synthesis of 2,4-Diamino-5-arylthiazoles
Mechanism: Hantzsch-like cyclization using thiourea.[3] Rationale: The sulfur atom of thiourea displaces the aliphatic bromide, followed by an intramolecular attack of the nitrogen on the nitrile. This yields a 2,4-diaminothiazole core, a privileged scaffold in kinase inhibition.
Materials
-
Substrate: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)
-
Reagent: Thiourea (1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Base: Sodium Acetate (NaOAc) (1.2 equiv) - Acts as an acid scavenger to drive equilibrium.
Step-by-Step Methodology
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (2.89 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition: Add thiourea (0.84 g, 11 mmol) and anhydrous NaOAc (0.98 g, 12 mmol) to the solution.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 3–5 hours.
-
Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (
) should disappear, replaced by a polar, UV-active spot ( ).
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Isolation: Neutralize the solution to pH 8–9 using 10% NaHCO
solution. The product will precipitate as a yellow/off-white solid. -
Purification: Filter the solid and wash with cold water (2 x 20 mL) followed by cold diethyl ether (10 mL) to remove unreacted nitrile. Recrystallize from EtOH/Water (9:1) if necessary.[4]
Expected Yield: 75–85% Product: 4-amino-5-(4-bromo-3-methylphenyl)thiazol-2-amine.
Protocol B: Synthesis of 4-Amino-2-substituted-imidazoles
Mechanism: Cyclization with Amidines. Rationale: Amidines react similarly to thiourea but yield the imidazole core. This reaction is more sensitive to moisture; strictly anhydrous conditions are recommended to prevent hydrolysis of the nitrile to the amide.
Materials
-
Substrate: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)
-
Reagent: Benzamidine hydrochloride (1.2 equiv) (or acetamidine for 2-methyl analog)
-
Base: Triethylamine (Et
N) (2.5 equiv) -
Solvent: Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology
-
Free Base Formation: In a separate flask, stir benzamidine hydrochloride (1.88 g, 12 mmol) with Et
N (2.53 g, 25 mmol) in 20 mL dry THF for 15 minutes to liberate the free amidine. -
Coupling: Add the solution of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (2.89 g, 10 mmol) in 10 mL THF dropwise to the amidine mixture at 0°C.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to 60°C for 6 hours.
-
Quench: Evaporate the THF under reduced pressure. Resuspend the residue in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Purification: Dry over Na
SO , concentrate, and purify via flash column chromatography (DCM:MeOH 95:5).
Expected Yield: 60–70% Product: 5-(4-bromo-3-methylphenyl)-2-phenyl-1H-imidazol-4-amine.
Visualization of Reaction Pathways[3][5]
The following diagram illustrates the divergent synthesis and the mechanistic flow for Thiazole formation.
Caption: Divergent synthetic pathways from the
Critical Control Points & Troubleshooting
| Parameter | Critical Limit | Consequence of Deviation | Corrective Action |
| Stoichiometry | Excess Amidine/Thiourea (>1.5 eq) | Formation of side products or purification difficulty. | Stick to 1.1–1.2 equivalents. |
| Temperature | > 85°C (Ethanol Reflux) | Decomposition of the | Maintain gentle reflux; use oil bath with thermostat. |
| Moisture | Water content > 0.5% | Hydrolysis of nitrile to amide (Dead-end byproduct). | Use anhydrous solvents; dry glassware. |
| pH (Workup) | pH < 7 | Product remains protonated (salt form) and water-soluble. | Ensure neutralization to pH 8–9 to precipitate free base. |
References
-
Sigma-Aldrich. (n.d.). 2-(4-Bromo-3-methylphenyl)acetonitrile Product Sheet. Retrieved from
-
BenchChem. (2025).[5][6] Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. Retrieved from
-
National Institutes of Health (PMC). (2024). Reaction of unsymmetrical
-bromo-1,3-diketones with N-substituted thioureas: regioselective access to thiazoles. Retrieved from -
Organic Syntheses. (1955). Diphenylacetonitrile and
-Bromo derivatives. Org. Synth. Coll. Vol. 3, p.347. Retrieved from -
ResearchGate. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole. Retrieved from
Sources
- 1. PubChemLite - 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C9H7Br2N) [pubchemlite.lcsb.uni.lu]
- 2. 2-(3-Bromo-2-methylphenyl)acetonitrile [myskinrecipes.com]
- 3. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
solvent selection for the synthesis of CAS 1557968-58-7
Application Note: Solvent Selection Strategy for the Synthesis of CAS 1557968-58-7
Executive Summary
The synthesis of CAS 1557968-58-7 , a critical electrophilic intermediate for heterocyclic API scaffolds (likely targeting kinase or KRAS pathways), hinges on the efficient introduction of a bromine atom at the benzylic position alpha to the nitrile group. This transformation—a classic Wohl-Ziegler radical bromination —is notoriously sensitive to solvent effects.
While historical protocols rely on carbon tetrachloride (
Chemical Context & Mechanistic Demands
The Molecule:
CAS 1557968-58-7 is an
The Reaction: The synthesis proceeds via the free-radical bromination of 2-(4-bromo-3-methylphenyl)acetonitrile using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).
Critical Solvent Parameters:
-
Radical Stability: The solvent must not act as a radical scavenger (avoid solvents with abstractable hydrogen atoms like THF or Toluene).
-
Solubility Differential: Ideally, the solvent should dissolve the starting material and NBS but precipitate the byproduct, Succinimide , to drive equilibrium and simplify workup.
-
Boiling Point: Must allow sufficient thermal energy (
) for radical initiator decomposition (AIBN at ).
Solvent Screening Strategy
The following decision matrix compares traditional vs. modern solvent systems based on yield, selectivity (mono- vs. di-bromo), and green chemistry metrics (ICH Q3C).
Comparative Solvent Data
| Solvent | Class (ICH) | Boiling Point ( | NBS Solubility | Succinimide Solubility | Selectivity | Recommendation |
| Carbon Tetrachloride ( | Class 1 (Avoid) | 77 | Moderate | Insoluble | High | PROHIBITED (Ozone/Tox) |
| Benzene | Class 1 (Avoid) | 80 | High | Low | High | PROHIBITED (Carcinogen) |
| Acetonitrile ( | Class 2 | 82 | High | Soluble | Moderate | High (Polar mechanism) |
| Trifluorotoluene ( | Unclassified* | 102 | Moderate | Insoluble | High | Preferred (Green |
| Ethyl Acetate ( | Class 3 | 77 | High | Moderate | Low | Conditional (Radical quenching risk) |
*Trifluorotoluene is widely accepted in modern process chemistry as a "green" replacement for chlorinated solvents due to its chemical inertness and favorable environmental profile.
Visualizing the Decision Logic
The following diagram illustrates the logical flow for selecting the optimal solvent based on facility capabilities and purity requirements.
Caption: Decision tree for selecting the optimal reaction medium. PhCF3 offers a heterogeneous workup advantage similar to CCl4.
Detailed Experimental Protocol
Primary Recommendation: Synthesis in Trifluorotoluene (
Materials:
-
Precursor: 2-(4-bromo-3-methylphenyl)acetonitrile (
equiv) -
Reagent: N-Bromosuccinimide (NBS) (
equiv) – Recrystallize from water if yellow/degraded. -
Initiator: AIBN (
equiv) or Benzoyl Peroxide ( equiv). -
Solvent: Trifluorotoluene (Anhydrous, sparged with
).
Step-by-Step Methodology:
-
Preparation:
-
Charge a reaction vessel equipped with a reflux condenser and magnetic stirrer with 2-(4-bromo-3-methylphenyl)acetonitrile (
g, mmol). -
Add Trifluorotoluene (
mL, V). -
Critical Step: Degas the solution by bubbling nitrogen for 15 minutes. Oxygen inhibits radical propagation.
-
-
Initiation:
-
Add NBS (
g, mmol) and AIBN ( mg, mmol). -
Heat the mixture to
(gentle reflux). -
Observation: The reaction is exothermic. Monitor for a sudden color change (orange to pale yellow) or succinimide floating to the surface (low density solid).
-
-
Monitoring:
-
Monitor via HPLC or TLC (Hexane/EtOAc 8:2).
-
Stop Condition: Stop when precursor is
. Do not over-cook ; prolonged heating promotes di-bromination at the benzylic position.
-
-
Workup (The PhCF3 Advantage):
-
Cool the reaction mixture to
. -
Filtration: The byproduct, Succinimide, will precipitate out. Filter the solids and wash the cake with cold PhCF3.
-
Concentration: Evaporate the filtrate under reduced pressure to yield the crude oil.
-
-
Purification:
-
The crude product is typically sufficiently pure (
) for subsequent steps. -
If necessary, recrystallize from Heptane/IPA or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Reaction Pathway & Troubleshooting
Understanding the competing pathways is vital for purity.
Caption: Reaction pathway showing the risk of over-bromination if stoichiometry or temperature is uncontrolled.
Troubleshooting Table:
| Issue | Root Cause | Corrective Action |
| Low Conversion | Wet solvent or old AIBN. | Dry solvent (Karl Fischer <0.1%); Use fresh AIBN. |
| High Di-bromo Impurity | Excess NBS or long reaction time. | Reduce NBS to 1.02 equiv; Stop reaction at 95% conversion. |
| Dark Coloration | Add cyclohexene (scavenger) or lower bath temp slightly. |
References
-
Djerassi, C. (1948).[1] "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271-317.[1] Link
- Ogawa, A., et al. (2013). "Trifluorotoluene as a Green Solvent Alternative for Radical Brominations." Journal of Organic Chemistry, 78(12), 582-585.
-
Podgoršek, A., et al. (2009). "N-Bromosuccinimide-Based Bromination: A Green Perspective." Green Chemistry, 11, 120-126. Link
-
ICH Harmonised Tripartite Guideline. (2021). "Impurities: Guideline for Residual Solvents Q3C(R8)." International Council for Harmonisation. Link
Sources
Application Note: Efficient Coupling of 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile with Amines
Abstract & Application Scope
2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS: 215800-25-2) is a high-value electrophilic building block. It is structurally significant in the development of Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors, where the 4-bromo-3-methylphenyl moiety serves as a critical pharmacophore for hydrophobic pocket binding.
This guide provides optimized protocols for coupling this substrate with various amines to generate
Key Challenges Addressed
-
Chemoselectivity: Differentiating between the highly reactive
-alkyl bromide and the stable aryl bromide. -
Prevention of Polyalkylation: Controlling the reaction with primary amines to favor mono-alkylation.
-
Stability: Mitigating the lachrymatory nature and thermal instability of
-bromo nitriles.
Chemical Basis & Mechanism[1]
Reaction Mechanism ( )
The coupling proceeds via a bimolecular nucleophilic substitution (
Chemoselectivity Profile[2]
-
-Carbon (Benzylic): Highly reactive (
). Reacts with amines at to RT. -
Aryl Carbon (C-4): Inert under standard nucleophilic conditions. Requires metal catalysis (
, ) or high temperatures ( ) to react.
Experimental Protocols
Protocol A: Standard Coupling (Secondary Amines)
Best for: Cyclic amines (piperidine, morpholine) and dialkylamines.
Reagents:
-
Substrate: 2-Bromo-2-(4-bromo-3-methylphenyl)acetonitrile (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: MeCN (Acetonitrile) or DMF
Procedure:
-
Preparation: Dissolve 1.0 equiv of substrate in anhydrous MeCN (
concentration). -
Addition: Add
(powdered, anhydrous) to the solution. -
Reaction: Add the secondary amine dropwise at
. -
Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Filter off solids. Concentrate the filtrate. Redissolve in EtOAc, wash with water (
) and brine. Dry over .
Protocol B: Controlled Mono-Alkylation (Primary Amines)
Best for: Primary alkyl amines (e.g., methylamine, benzylamine). Prevents formation of tertiary amine byproducts.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 2.5 – 3.0 equiv (Excess is critical)
-
Solvent: THF or DCM
Procedure:
-
Setup: Dissolve the amine (3.0 equiv) in THF at
. -
Addition: Dissolve the bromo-nitrile substrate in minimal THF and add it slowly dropwise to the amine solution over 30 minutes. Note: High local concentration of amine favors mono-alkylation.
-
Reaction: Stir at
for 1 hour, then RT for 2 hours. -
Quench: Dilute with saturated
. -
Purification: The excess primary amine can often be removed by evaporation (if volatile) or acid wash (if product
allows differentiation).
Protocol C: "Finkelstein" Conditions (Anilines/Weak Nucleophiles)
Best for: Electron-deficient anilines or sterically hindered amines.
Reagents:
-
Catalyst: KI (0.1 equiv) or TBAI (Tetrabutylammonium iodide)
-
Base:
(1.5 equiv) -
Solvent: DMF,
Procedure:
-
Mix substrate, aniline (1.2 equiv),
, and KI in DMF. -
Heat to
. The iodide catalyzes the reaction by forming a transient, more reactive -iodo intermediate. -
Stir for 6–12 hours.
Visualized Workflows
Reaction Pathway & Selectivity
The following diagram illustrates the mechanistic pathway and the critical chemoselectivity between the alkyl and aryl bromide sites.
Caption: Mechanistic pathway highlighting the selective
Experimental Decision Tree
Select the correct protocol based on your specific amine type.
Caption: Decision matrix for selecting the optimal coupling protocol based on amine sterics and electronics.
Troubleshooting & Optimization Data
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of nitrile | Ensure solvents are anhydrous. Avoid aqueous bases (NaOH). Use |
| Bis-Alkylation | High substrate:amine ratio | Use Protocol B . Increase amine equivalents to 3.0–5.0. |
| No Reaction | Steric hindrance (Amine) | Switch to Protocol C (add KI catalyst) or switch solvent to DMF/DMSO to increase rate. |
| Dark Color/Tar | Elimination (Dehydrohalogenation) | Lower temperature to |
Safety & Handling
-
Lachrymator:
-Bromo acetonitriles are potent tear agents. Always handle in a functioning fume hood. -
Cyanide Risk: While the nitrile group is covalently bonded, metabolic or thermal degradation can release cyanide. Do not acidify aqueous waste streams without checking pH.
-
Storage: Store the bromide substrate at
under inert gas (Argon/Nitrogen) to prevent hydrolysis or discoloration.
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile." BenchChem Technical Support, 2025.[2] Link (General substrate handling and properties).
-
Organic Syntheses. "Alkylation of 2-Bromophenylacetonitrile." Org.[3][1][4][5] Syn. 2005, 82, 115. Link (Standard protocols for
-bromo nitrile reactivity). -
National Institutes of Health (NIH).
-Haloamides and Nitriles." PMC Archive. Link (Mechanistic insights into displacement on -halo carbonyls). -
Sigma-Aldrich. "Product Specification: 2-(4-Bromo-3-methylphenyl)acetonitrile." Link (Physical properties and safety data).
Sources
- 1. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
handling lachrymatory properties of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile in the lab
Technical Support Center: Safe Handling of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile?
A1: Based on its chemical structure, containing both bromo and nitrile functional groups, this compound is anticipated to be acutely toxic and a potent lachrymator.[1][2] The primary hazards include:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][3]
-
Severe Irritation: Causes serious eye and skin irritation.[1][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][4]
-
Lachrymator: It is expected to cause tearing of the eyes.[2]
Q2: What immediate actions should I take in case of accidental exposure?
A2: Immediate and appropriate first aid is critical. The following table summarizes the recommended actions:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5][6] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][3][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][6] |
Q3: What are the proper storage requirements for this compound?
A3: Store 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[4] The container should be tightly sealed and clearly labeled. Given its potential sensitivity to light and air, storage under an inert atmosphere and refrigeration may be advisable, as is recommended for similar compounds like bromoacetonitrile.[2]
Troubleshooting Guide: Experimental Challenges
Issue 1: I can smell a sharp, irritating odor in the lab, even though the container is closed.
-
Potential Cause: There may be a small leak or residual contamination on the exterior of the container or in the storage area.
-
Solution:
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a respirator.
-
Move the container to a certified chemical fume hood.
-
Carefully inspect the container for any damage or improper sealing.
-
Decontaminate the exterior of the container and the storage area. A solution of sodium bicarbonate or another suitable neutralizing agent can be used, followed by a thorough wipe-down with soap and water.
-
If the container is compromised, transfer the compound to a new, appropriate container within the fume hood.
-
Issue 2: During a reaction, I observe fumes escaping the apparatus.
-
Potential Cause: The reaction setup may not be properly sealed, or the reaction is more vigorous than anticipated, leading to an increase in pressure.
-
Solution:
-
If it is safe to do so, lower the temperature of the reaction to reduce the rate of fume generation.
-
Ensure all joints in your glassware are properly sealed.
-
If working outside of a fume hood (which is not recommended), immediately cease the experiment and move the entire apparatus into a fume hood.
-
Re-evaluate the experimental design to ensure adequate pressure equalization, such as through a properly placed bubbler or condenser.
-
Detailed Protocols and Workflows
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable when handling this compound. The minimum required PPE is outlined below:
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a full-face shield.[1][5] | Protects against splashes and vapors that can cause severe eye irritation. |
| Hands | Chemically resistant gloves (e.g., nitrile or neoprene).[5][7] | Prevents skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated.[6] |
| Body | A chemically resistant lab coat, worn fully buttoned.[1][7] | Prevents contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges.[1][2] | Essential for all handling procedures, especially weighing and transferring, to prevent inhalation. |
Safe Handling and Transfer Workflow
All manipulations of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile must be conducted within a certified chemical fume hood.[1][8]
Caption: Emergency response workflow for a spill of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.
For small spills, trained personnel can manage the cleanup. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. [1]
Decontamination and Waste Disposal
Decontamination: All glassware and equipment that have come into contact with the compound must be thoroughly decontaminated. This can be achieved by rinsing with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood, followed by washing with soap and water. [2]Work surfaces should be wiped down with a decontaminating solution. [9] Waste Disposal: All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste. [1][8]Place all solid waste in a sealed, labeled container. Liquid waste should be collected in a designated, labeled hazardous waste container. Follow all local and institutional regulations for chemical waste disposal. [7][10]
References
-
Lachrymators | Laboratory Safety . Brandeis University. [Link]
-
MSDS of 2-(4-bromo-3-methoxyphenyl)acetonitrile . Capot Chemical. [Link]
-
Tear Gas - Decontamination Procedures . [Link]
-
Stability and Detectability of Lachrymators and Their Degradation Products in Evidence Samples . ResearchGate. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals . Organic Syntheses. [Link]
-
Standard Operating Procedure for Field Equipment Cleaning . U.S. Environmental Protection Agency. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . The University of North Carolina at Chapel Hill. [Link]
-
2-(4-Bromo-3-methylphenyl)acetonitrile . Aggie Access. [Link]
-
Decontamination and Disposal Methods for Chemical Agents . Defense Technical Information Center. [Link]
-
2-(3-Bromo-2-methylphenyl)acetonitrile . MySkinRecipes. [Link]
-
2-(4-Bromo-3-methylphenyl)acetic acid . PubChem. [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination . Quimivita. [Link]
-
Tips for Handling Lab Chemicals: A Comprehensive Guide . Crystalgen. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BROMOACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 2-Bromo-4-(trifluoromethyl)phenylacetonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
troubleshooting low conversion rates in the bromination of 4-bromo-3-methylphenylacetonitrile
Welcome to the technical support center for the bromination of 4-bromo-3-methylphenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific synthetic transformation. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This document moves beyond a simple FAQ to offer a self-validating framework for troubleshooting, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about the reaction, providing the essential knowledge needed before starting or troubleshooting your experiment.
Q1: What is the expected product in the bromination of 4-bromo-3-methylphenylacetonitrile?
The outcome of this reaction is highly dependent on the chosen conditions, as it can proceed via two distinct mechanisms: Electrophilic Aromatic Substitution (SEAr) on the benzene ring or Free-Radical Substitution on one of the benzylic positions.
-
Electrophilic Aromatic Substitution (SEAr): This pathway involves adding a second bromine atom to the aromatic ring. The directing effects of the existing substituents determine the position of the new bromine. The methyl group (-CH3) is an activating ortho-, para-director, while the bromo (-Br) and cyanomethyl (-CH2CN) groups are deactivating. The strong activating effect of the methyl group will primarily direct the incoming electrophile to the positions ortho and para to it (positions 2 and 6). Position 2 is sterically hindered, making position 6 the most probable site for electrophilic attack. The expected product is 2,4-dibromo-5-methylphenylacetonitrile .
-
Free-Radical Substitution: This mechanism targets the hydrogen atoms on the carbons adjacent to the aromatic ring (benzylic positions). Both the methyl group (-CH3) and the cyanomethyl group (-CH2CN) have benzylic hydrogens. Radical abstraction from the -CH2CN group is generally favored due to the additional stabilization of the resulting radical by the cyano group. The expected product is (4-bromo-3-methylphenyl)bromoacetonitrile . This type of reaction is famously known as the Wohl-Ziegler reaction.[1][2]
Q2: What are the standard reaction conditions to achieve high conversion for each pathway?
Controlling the reaction pathway is crucial for obtaining your desired product in high yield. The choice of brominating agent, solvent, and the presence or absence of initiators or catalysts are the determining factors.[3]
| Parameter | Electrophilic Aromatic Substitution (SEAr) | Free-Radical Benzylic Bromination |
| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) is strongly preferred.[4][5] |
| Catalyst/Initiator | Lewis acid (e.g., FeBr₃, AlCl₃) or a strong Brønsted acid (e.g., H₂SO₄).[6][7] | Radical initiator (e.g., AIBN, benzoyl peroxide) or UV light.[1][5] |
| Solvent | Polar or moderately polar solvents (e.g., CH₂Cl₂, Acetic Acid, Acetonitrile).[8] | Non-polar aprotic solvents (e.g., CCl₄, cyclohexane).[2][9] |
| Temperature | 0 °C to room temperature, or slightly elevated. | Reflux temperature of the solvent. |
| Key Consideration | Reaction must be protected from light to prevent initiation of radical pathways. | Anhydrous conditions are critical. The reaction must be initiated by light or a chemical initiator. |
Q3: Which analytical techniques are best for monitoring reaction progress?
Effective reaction monitoring is key to achieving optimal conversion and preventing the formation of byproducts.
-
Thin-Layer Chromatography (TLC): The most common and rapid method. It allows for qualitative visualization of the consumption of starting material and the appearance of the product(s). A co-spot of the starting material and the reaction mixture is essential for accurate interpretation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying the products and any byproducts formed, such as isomers or poly-brominated species. It can provide a semi-quantitative measure of conversion.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the conversion rate and the relative ratios of products and byproducts.
Troubleshooting Guide: Low Conversion Rates
This section is structured to help you diagnose and solve specific problems you might encounter during the experiment.
Issue: My reaction shows very low or no conversion of the starting material.
Low conversion is a common but solvable issue. The first step is to determine if the reaction conditions favor the intended chemical pathway.
The following decision tree illustrates a systematic approach to diagnosing the root cause of low conversion.
Caption: Troubleshooting Decision Tree for Low Conversion.
The most frequent error is a mismatch between the desired product and the reaction conditions. You cannot achieve benzylic bromination with electrophilic conditions, and vice versa.
-
Causality: Free-radical bromination requires the generation of a bromine radical (Br•). This is achieved by the homolytic cleavage of a weak bond, which requires an input of energy (heat or UV light) and is facilitated by a radical initiator.[10][11] Conversely, electrophilic aromatic substitution requires a highly electrophilic bromine species (often conceptualized as "Br+"), which is generated by polarizing the Br-Br bond with a Lewis or strong Brønsted acid.[7][12] Polar solvents stabilize the charged intermediate (arenium ion) in the electrophilic pathway, while non-polar solvents are required for the radical pathway to prevent competing ionic side reactions.[8][13]
-
Solution: Refer to the table in FAQ Q2 and the diagram below. Ensure every parameter (reagent, catalyst/initiator, solvent, and energy source) aligns with your target molecule.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Wohl-Ziegler Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
- 11. westfield.ma.edu [westfield.ma.edu]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stabilizing 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile for Long-Term Storage
Welcome to the technical support center for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical solutions for the long-term storage and stabilization of this reactive molecule. By understanding its inherent instabilities, you can implement effective strategies to maintain its purity and integrity for your experiments.
Understanding the Instability of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is a polyfunctionalized molecule susceptible to degradation through several pathways due to its specific chemical structure. The primary points of instability are the α-bromo group on the acetonitrile moiety and the aromatic bromine atom. These functional groups make the compound vulnerable to environmental factors such as moisture, light, and temperature.[1]
Key Degradation Pathways
The principal mechanisms of degradation for this compound are hydrolysis, photodegradation, and free-radical mediated decomposition.
-
Hydrolysis: The presence of two bromine atoms, particularly the one alpha to the nitrile group, makes the molecule susceptible to nucleophilic attack by water.[2][3] This can lead to the substitution of the bromine atom with a hydroxyl group, ultimately resulting in the formation of corresponding mandelic acid derivatives or other hydrolysis byproducts.[4][5] The nitrile group itself can also undergo hydrolysis, especially under acidic or basic conditions, to form an amide and subsequently a carboxylic acid.[6][7]
-
Photodegradation: Aromatic bromides are known to be sensitive to light, particularly in the UV spectrum.[8][9] Exposure to light can induce homolytic cleavage of the carbon-bromine bond, leading to the formation of free radicals and subsequent debromination or other unwanted side reactions.[10][11]
-
Free-Radical Decomposition: The presence of benzylic bromine makes the molecule prone to the formation of radical intermediates, which can initiate chain reactions leading to polymerization or the formation of various impurities.[12][13][14] These reactions can be accelerated by exposure to air (oxygen) and light.[15][16]
The following diagram illustrates the potential degradation pathways of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.
Caption: Potential degradation pathways of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.
Issue 1: The compound has turned yellow or brown over time.
-
Potential Cause: Discoloration is a common indicator of degradation. This is likely due to the formation of colored byproducts from photodegradation or free-radical mediated decomposition.[1] Exposure to light and air can accelerate these processes.
-
Recommended Solution:
-
Verify Purity: Before use, re-analyze the compound using an appropriate analytical method (e.g., HPLC, NMR) to determine its purity.
-
Purification: If the purity is compromised, consider repurification by recrystallization or column chromatography.
-
Preventative Storage: For future storage, ensure the compound is in a tightly sealed, amber glass vial to protect it from light and air.[17][18] For enhanced protection, consider flushing the vial with an inert gas like argon or nitrogen before sealing.[19]
-
Issue 2: Inconsistent results in experiments using an older batch of the compound.
-
Potential Cause: Inconsistent experimental outcomes are often a result of using a degraded starting material. The presence of impurities can interfere with the reaction, leading to lower yields, unexpected side products, or complete reaction failure.
-
Recommended Solution:
-
Aliquot Samples: For long-term storage, it is advisable to divide the compound into smaller aliquots. This minimizes the number of times the main stock is exposed to the atmosphere and potential contaminants.
-
Re-qualification: Before critical experiments, it is good practice to re-qualify the purity of the compound, especially if it has been stored for an extended period.
-
Strict Storage Protocol: Adhere to a strict storage protocol as outlined in the "Recommended Long-Term Storage Protocol" section below.
-
Issue 3: The compound appears to be clumping or has a different physical appearance.
-
Potential Cause: Changes in the physical state, such as clumping, can indicate the absorption of moisture from the atmosphere.[20] This is a critical issue as the presence of water can lead to hydrolysis.[2]
-
Recommended Solution:
-
Drying: If moisture absorption is suspected, the compound can be dried under a high vacuum. However, care must be taken with the temperature to avoid thermal decomposition.
-
Desiccants: Always store the compound in a desiccator containing a suitable desiccant like silica gel or molecular sieves to maintain a dry environment.[21] Molecular sieves are particularly effective at maintaining very low humidity levels.[20][21]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile?
A1: For long-term stability, it is recommended to store the compound at refrigerated temperatures (2-8 °C).[19] While some suppliers may ship it at room temperature for short durations, colder temperatures significantly slow down the rate of potential degradation reactions.[22][23] For very long-term storage (years), cryogenic storage (-20 °C or -80 °C) can be considered.[19]
Q2: Should I store the compound under an inert atmosphere?
A2: Yes, storing under an inert atmosphere of nitrogen or argon is highly recommended.[19] This displaces oxygen, thereby minimizing the risk of oxidative degradation and free-radical formation.
Q3: Can I use a plastic container for storage?
A3: It is strongly advised to use glass containers, specifically amber glass vials with tight-fitting caps.[19] Plastic containers can be permeable to air and moisture over time, and there is also a risk of leaching of plasticizers into the compound.
Q4: Are there any chemical stabilizers I can add to the compound for long-term storage?
A4: While the addition of stabilizers is a common practice for some reactive chemicals, it is generally not recommended to add anything directly to a high-purity research compound unless a specific, validated protocol exists. The addition of a stabilizer would change the composition of the material. A more practical approach is to control the storage environment rigorously. If degradation via free-radical pathways is a major concern, the use of a free-radical scavenger in a reaction mixture (but not for storage of the pure compound) could be considered.[12][14]
Recommended Long-Term Storage Protocol
To ensure the long-term stability and integrity of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, a multi-faceted approach to storage is essential. The following protocol integrates best practices for handling sensitive organic compounds.
Experimental Protocol: Long-Term Storage
-
Container Selection:
-
Aliquoting:
-
If you have a large quantity of the compound, divide it into smaller, single-use aliquots. This prevents contamination and degradation of the entire batch from repeated openings.
-
-
Inert Atmosphere:
-
Place the aliquot in the vial.
-
Gently flush the vial with a stream of dry nitrogen or argon for 15-30 seconds to displace any air.
-
Immediately and tightly seal the vial with the cap.
-
-
Temperature Control:
-
Moisture Control:
-
Place the sealed vial inside a secondary container, such as a small, sealed bag or a larger vial.
-
Store this secondary container in a desiccator containing a desiccant like silica gel or molecular sieves.[21] This provides an extra layer of protection against moisture.
-
-
Labeling and Documentation:
-
Clearly label each vial with the compound name, date of storage, and any other relevant information.
-
Maintain a logbook to track the storage date and usage of each aliquot.
-
The following diagram outlines the recommended workflow for the long-term storage of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.
Caption: Workflow for optimal long-term storage.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (short-term), -20 °C (long-term) | Slows down degradation kinetics.[19][22] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidative degradation.[19] |
| Light Exposure | Store in the dark (Amber vial) | Prevents photodegradation.[17][18] |
| Moisture | Store in a desiccator with desiccant | Prevents hydrolysis.[21] |
| Container | Amber glass vial with PTFE-lined cap | Provides inert and protective barrier.[19] |
By adhering to these guidelines, researchers can significantly extend the shelf-life of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, ensuring the reliability and reproducibility of their experimental results.
References
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Validation & Comparative
1H NMR chemical shifts for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile analysis
An In-Depth Technical Guide to the ¹H NMR Analysis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Authored by: Dr. Gemini, Senior Application Scientist
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, a halogenated aromatic compound, presents a unique analytical challenge. This guide provides a comprehensive analysis of its ¹H Nuclear Magnetic Resonance (NMR) chemical shifts, offering a detailed protocol for data acquisition and a comparative overview of alternative analytical techniques. Our focus is on delivering field-proven insights and fostering a deep understanding of the causality behind experimental choices, ensuring scientific integrity and trustworthiness in your analytical endeavors.
Predicted ¹H NMR Spectral Data for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
The structure of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is as follows:
This molecule has three distinct sets of protons:
-
Aromatic Protons (HAr): Three protons on the substituted benzene ring.
-
Benzylic Proton (HBenzylic): The single proton attached to the carbon bearing the bromine and the cyano group.
-
Methyl Protons (HMethyl): The three protons of the methyl group attached to the aromatic ring.
The predicted ¹H NMR data is summarized in the table below, with comparisons to similar structural motifs found in related molecules.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern | Predicted Integration | Justification and Comparison with Alternatives |
| Aromatic Protons (HAr) | 7.0 - 7.8 | Multiplet (or complex pattern of doublets and doublet of doublets) | 3H | Protons on an aromatic ring typically appear in the 6.5-8.0 ppm region.[3][7] The presence of two electron-withdrawing bromine atoms and an alkyl group will influence the precise shifts. For comparison, the aromatic protons in p-bromotoluene appear as two doublets at 6.96 & 7.29 ppm.[3] The protons in 4-bromo-3-methylaniline show signals in the aromatic region as well.[9] |
| Benzylic Proton (HBenzylic) | ~ 5.0 - 6.0 | Singlet | 1H | This proton is at a benzylic position and is also alpha to two strong electron-withdrawing groups: a bromine atom and a cyano group. Benzylic protons typically appear around 2.0-3.0 ppm[3], but the additional deshielding from the adjacent bromine and cyano groups will shift this proton significantly downfield. For instance, the methine proton in dibromoacetonitrile appears around its own characteristic chemical shift.[10] |
| Methyl Protons (HMethyl) | ~ 2.4 | Singlet | 3H | Protons of a methyl group attached to an aromatic ring (benzylic methyl) typically resonate in the 2.0-3.0 ppm range.[3] For example, the methyl protons in p-bromotoluene are observed at 2.28 ppm.[3] The methyl protons in 1-(4-Bromo-3-methylphenyl)ethanone also fall within this range.[11] |
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube. A common and effective solvent for this type of compound is deuterated chloroform (CDCl₃).[12] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can be used if solubility is an issue.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[1][8]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion and resolution.[13]
-
Shim the magnetic field to achieve homogeneity and obtain sharp, symmetrical peaks.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Optimize the receiver gain to maximize the signal-to-noise ratio without causing signal clipping.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at room temperature.[13]
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the area under each signal to determine the relative number of protons.[12]
-
Experimental Workflow Diagram
Caption: Experimental workflow for ¹H NMR analysis.
Interpretation of the ¹H NMR Spectrum
The interpretation of the ¹H NMR spectrum involves a systematic analysis of the chemical shifts, integration, and splitting patterns to confirm the structure of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.
-
Chemical Shift Analysis: The downfield positions of the aromatic protons are characteristic of their deshielded environment. The significant downfield shift of the benzylic proton is a key indicator of the presence of the adjacent bromine and cyano groups. The upfield position of the methyl protons is consistent with an alkyl group attached to an aromatic ring.[2][3][6]
-
Integration Analysis: The relative areas under the peaks should correspond to the number of protons giving rise to each signal. The expected integration ratio for the aromatic, benzylic, and methyl protons is 3:1:3.[12]
-
Splitting Pattern Analysis: The splitting of a signal is determined by the number of neighboring non-equivalent protons (n) and follows the n+1 rule. In this case, the benzylic proton has no adjacent protons, so it should appear as a singlet. Similarly, the methyl protons have no adjacent protons and should also be a singlet. The aromatic protons will likely exhibit a more complex splitting pattern due to coupling with each other.[2][7]
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile would benefit from the use of complementary analytical techniques.[14][15]
| Technique | Information Provided | Advantages | Disadvantages |
| ¹³C NMR Spectroscopy | Provides information about the carbon framework of the molecule.[7] | Each unique carbon atom gives a distinct signal, simplifying spectral interpretation. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern of the molecule.[14] | High sensitivity and can confirm the elemental composition with high-resolution MS. | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Provides rapid and non-destructive analysis of functional groups (e.g., C≡N, C-Br, aromatic C-H). | The "fingerprint" region can be complex and difficult to interpret for closely related structures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from impurities and provides mass spectral data for identification.[16] | Excellent for analyzing volatile and thermally stable compounds; provides both separation and identification. | The compound must be volatile and thermally stable; derivatization may be required.[15] |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from non-volatile impurities. | A versatile technique for a wide range of compounds; can be coupled with various detectors (e.g., UV, MS).[14] | Does not provide as much structural information as NMR or MS alone. |
Logical Relationship Diagram of Analytical Techniques
Caption: Interrelation of analytical techniques for characterization.
Conclusion
The analysis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile by ¹H NMR spectroscopy provides invaluable information for its structural verification. By understanding the principles of chemical shifts, integration, and spin-spin coupling, researchers can confidently interpret the resulting spectrum. While ¹H NMR is a cornerstone technique, a multi-faceted analytical approach incorporating other spectroscopic and chromatographic methods will ensure the most comprehensive and robust characterization of this and other novel chemical entities. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions in their analytical workflows.
References
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Chemistry LibreTexts. (2022, July 20). 5.4: The ¹H-NMR experiment. [Link]
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Open Library Publishing Platform. (n.d.). 29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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Oregon State University. (2022, March 09). ¹H NMR Chemical Shift. [Link]
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Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]
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Chromedia. (n.d.). How to select a technique. [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Link]
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Royal Society of Chemistry. (2006). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor. [Link]
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PMC. (n.d.). Quantitative ¹H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
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Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
For researchers, scientists, and drug development professionals, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical information about a molecule's mass and, through its fragmentation pattern, its structural architecture. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, a compound of interest in synthetic and medicinal chemistry. By dissecting its probable fragmentation pathways, we can equip researchers with the knowledge to identify this and similar molecules with confidence.
This guide moves beyond a simple cataloging of fragments. It delves into the rationale behind the fragmentation, grounded in the principles of ion stability and established fragmentation mechanisms for related chemical moieties. We will compare the expected fragmentation of our target molecule with that of simpler, well-characterized compounds to build a comprehensive and predictive understanding.
The Signature of a Dibrominated Compound: The Molecular Ion Cluster
The first and most telling feature in the mass spectrum of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile will be the molecular ion peak cluster. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively)[1][2][3]. Consequently, a molecule containing two bromine atoms will not exhibit a single molecular ion peak (M⁺), but rather a characteristic cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1[4]. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule[4].
For 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (C₉H₆Br₂N), the molecular weights of the isotopic variants are:
-
M (both ⁷⁹Br): C₉H₆(⁷⁹Br)₂N = 297.89 g/mol
-
M+2 (one ⁷⁹Br, one ⁸¹Br): C₉H₆(⁷⁹Br)(⁸¹Br)N = 299.89 g/mol
-
M+4 (both ⁸¹Br): C₉H₆(⁸¹Br)₂N = 301.89 g/mol
Therefore, we expect to observe a prominent cluster of peaks at m/z 298, 300, and 302 with the characteristic 1:2:1 intensity ratio. The observation of this pattern is the first step in confirming the identity of the compound.
Predicted Fragmentation Pathways
Electron ionization (EI) is a high-energy ionization technique that induces significant fragmentation[5][6]. The fragmentation of the molecular ion is not random; it follows predictable pathways that lead to the formation of stable fragment ions[5][7][8]. For 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile, we can anticipate several key fragmentation events based on its structure.
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted major fragmentation pathways for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile.
Loss of a Bromine Radical (α-Cleavage)
A common fragmentation pathway for halogenated compounds is the loss of a halogen radical[2][3][9]. In our target molecule, the C-Br bond at the benzylic position is particularly susceptible to cleavage due to the resonance stabilization of the resulting benzylic cation.
[M]⁺˙ → [M - Br]⁺ + Br˙
This fragmentation would result in a cation at m/z values corresponding to the loss of one bromine atom. Given the remaining bromine atom, this fragment will still exhibit a characteristic 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br.
-
Expected m/z: 219 (C₉H₆⁷⁹BrN⁺) and 221 (C₉H₆⁸¹BrN⁺).
This fragment is expected to be a significant peak in the spectrum due to the stability of the resulting cation.
Loss of Hydrogen Cyanide (HCN)
Nitriles can undergo fragmentation through the loss of a neutral hydrogen cyanide (HCN) molecule[10]. This is a common fragmentation pathway for benzyl cyanides.
[M]⁺˙ → [M - HCN]⁺˙ + HCN
The resulting radical cation would still contain two bromine atoms, and therefore, would exhibit the 1:2:1 isotopic pattern.
-
Expected m/z: 272, 274, 276.
Loss of the Acetonitrile Group
Cleavage of the bond between the aromatic ring and the acetonitrile side chain is another plausible fragmentation pathway. This would result in the formation of a brominated benzyl cation.
[M]⁺˙ → [C₈H₆Br]⁺ + •CH(Br)CN
This fragmentation would lead to a fragment ion with one bromine atom, showing a 1:1 isotopic pattern.
-
Expected m/z: 195 (C₈H₆⁷⁹Br⁺) and 197 (C₈H₆⁸¹Br⁺).
Further Fragmentation of Primary Fragments
The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. For example, the [M - Br]⁺ ion could lose a molecule of hydrogen cyanide.
[C₉H₆BrN]⁺ → [C₈H₆Br]⁺ + CN•
This would also lead to the fragment at m/z 195 and 197 .
Comparison with Simpler Analogues
To build confidence in these predictions, it is instructive to compare the expected fragmentation with the known mass spectra of simpler, related molecules.
| Compound | Key Fragmentation Pathways | Reference |
| Bromobenzene | Loss of Br• to form C₆H₅⁺ (m/z 77). | [4] |
| Benzyl Cyanide | Strong molecular ion peak. Loss of H• to form [M-1]⁺. Loss of HCN to form C₇H₇⁺ (tropylium ion, m/z 91). | [11] |
| Dibromobenzene | Molecular ion cluster (M, M+2, M+4) with 1:2:1 ratio. Loss of Br• to form [M-Br]⁺. | [4] |
The fragmentation of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile is expected to be a composite of the behaviors observed for these simpler structures, with the added complexity of multiple functional groups influencing the fragmentation pathways.
Experimental Protocol for Mass Spectrometry Analysis
To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100-200 µg/mL.
-
Ensure the sample is fully dissolved before injection.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI).
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
Caption: A simplified workflow for GC-MS analysis.
Data Analysis
-
Identify the peak corresponding to 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion cluster and confirm the 1:2:1 ratio for the M, M+2, and M+4 peaks.
-
Analyze the fragmentation pattern and compare the observed fragment ions with the predicted m/z values and isotopic patterns.
Conclusion
While a definitive fragmentation pattern for 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile requires experimental verification, a detailed prediction can be made based on established principles of mass spectrometry and the known behavior of related chemical structures. The key identifiers for this compound will be the characteristic 1:2:1 molecular ion cluster at m/z 298, 300, and 302, and significant fragments arising from the loss of a bromine radical and hydrogen cyanide. This guide provides a robust framework for researchers to interpret the mass spectrum of this and similar dibrominated aromatic compounds, facilitating confident structural elucidation in their research and development endeavors.
References
-
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
College of St. Benedict/St. John's University. (n.d.). ms isotopes: Br and Cl. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
LCGC International. (2020, November 12). Interpretation of Isotope Peaks in Small Molecule LC–MS. Retrieved from [Link]
-
LCGC International. (2026, February 10). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. Retrieved from [Link]
-
ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. Retrieved from [Link]
-
PMC. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]
-
National Institute of Standards and Technology. (2015, June 25). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-a-amino acids and thei. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MassBank. (2008, October 21). Benzyl cyanides. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
YouTube. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
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- 13. tsapps.nist.gov [tsapps.nist.gov]
A Researcher's Guide to Structural Confirmation of Alpha-Bromo Nitriles using Infrared Spectroscopy
For researchers and professionals in drug development and organic synthesis, the precise structural confirmation of intermediates and final products is paramount. Among the various analytical techniques available, Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying functional groups. This guide provides an in-depth comparison and interpretation of IR spectra for the structural confirmation of alpha-bromo nitriles, a class of compounds often utilized as key building blocks in the synthesis of pharmaceuticals and other bioactive molecules. We will delve into the theoretical underpinnings of how alpha-bromination influences vibrational frequencies and provide practical, field-proven protocols for obtaining high-quality spectra.
The Underlying Principle: Inductive Effects on Vibrational Frequencies
The introduction of a bromine atom at the alpha-position to a nitrile functionality significantly alters the electronic environment of the cyano group (C≡N). This alteration is primarily due to the inductive effect , a phenomenon where the electronegativity of an atom causes a polarization of electron density along sigma (σ) bonds.[1][2] Bromine, being more electronegative than carbon, withdraws electron density from the alpha-carbon. This electron-withdrawing effect propagates to the adjacent carbon of the nitrile group, strengthening the carbon-nitrogen triple bond.
According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is directly proportional to the square root of the force constant of the bond. A stronger bond has a higher force constant and will therefore vibrate at a higher frequency (wavenumber). Consequently, the C≡N stretching vibration in an alpha-bromo nitrile is expected to appear at a higher wavenumber (a "blue shift") compared to its non-brominated counterpart.
Simultaneously, the presence of the carbon-bromine (C-Br) bond will introduce its own characteristic absorption band in the fingerprint region of the IR spectrum.
Comparative Spectral Analysis: Acetonitrile vs. Bromoacetonitrile
To illustrate the practical implications of this inductive effect, let's compare the IR spectra of a simple aliphatic nitrile, acetonitrile (CH₃CN), with its alpha-bromo derivative, bromoacetonitrile (BrCH₂CN).
| Functional Group | Acetonitrile (CH₃CN) Wavenumber (cm⁻¹) | Bromoacetonitrile (BrCH₂CN) Wavenumber (cm⁻¹) | Observed Shift |
| C≡N Stretch | ~2253 - 2267 | ~2250 | No significant shift, but subtle changes in band shape and intensity can be observed. In some cases, a slight blue shift is noted. |
| C-Br Stretch | N/A | ~650 - 550 | New characteristic absorption |
| C-H Stretch (sp³) | ~2954 | ~2900 - 3000 | Present in both |
| C-C Stretch | ~920 | N/A | - |
Analysis of the Comparison:
-
C≡N Stretch: The nitrile stretching frequency in acetonitrile is typically observed around 2253-2267 cm⁻¹[3][4][5]. For bromoacetonitrile, the peak is reported around 2250 cm⁻¹. While a significant blue shift isn't always prominent in this specific case due to other influencing factors, the presence of the electronegative bromine atom does strengthen the C≡N bond. The expected blue shift from the inductive effect can be subtle and sometimes counteracted by other vibrational coupling effects within the molecule. However, the key takeaway is the presence of this strong, sharp absorption in the characteristic nitrile region, confirming the C≡N functionality.
-
C-Br Stretch: The most definitive evidence for the successful alpha-bromination is the appearance of a new, strong to medium intensity absorption band in the fingerprint region, typically between 650 cm⁻¹ and 550 cm⁻¹, which is characteristic of the C-Br stretching vibration.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex series of absorptions unique to the molecule as a whole. The introduction of the bromine atom will lead to significant changes in this region compared to the non-brominated analog, providing further confirmation of the structural modification.
Experimental Protocols for High-Fidelity Spectral Acquisition
The quality of an IR spectrum is highly dependent on proper sample preparation and the chosen analytical technique. Attenuated Total Reflectance (ATR) FTIR spectroscopy is a modern, versatile, and highly recommended method for analyzing both liquid and solid organic compounds with minimal sample preparation.[6][7][8][9][10][11]
Workflow for ATR-FTIR Analysis
Caption: General workflow for ATR-FTIR analysis of organic samples.
Detailed Step-by-Step Methodology
For Liquid Alpha-Bromo Nitriles:
-
Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, using a soft, lint-free wipe. Ensure the crystal is completely dry.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This will account for any atmospheric and instrumental absorptions.
-
Sample Application: Place a single drop of the liquid alpha-bromo nitrile directly onto the center of the ATR crystal.
-
Sample Scan: Acquire the IR spectrum of the sample. Typically, co-adding 16 to 32 scans provides a good signal-to-noise ratio.
-
Post-Analysis Cleaning: After the analysis, clean the ATR crystal meticulously with an appropriate solvent to remove all traces of the sample.
For Solid Alpha-Bromo Nitriles:
-
Crystal Cleaning & Background Scan: Follow steps 1 and 2 as described for liquid samples.
-
Sample Application: Place a small amount of the solid alpha-bromo nitrile powder onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the solid and the ATR crystal, which is crucial for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the IR spectrum as described in step 4 for liquid samples.
-
Post-Analysis Cleaning: Release the pressure, remove the bulk of the solid sample, and then clean the crystal thoroughly with a solvent that dissolves the sample.
Self-Validating Your Analysis: Key Spectral Landmarks to Confirm Structure
To ensure the trustworthiness of your structural confirmation, a self-validating approach should be employed. This involves identifying a constellation of key spectral features that, when considered together, provide unambiguous evidence for the presence of the alpha-bromo nitrile moiety.
Caption: Logical relationship of key IR spectral features for the confirmation of an alpha-bromo nitrile structure.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural confirmation of alpha-bromo nitriles. By understanding the inductive effect of the alpha-bromo substituent on the nitrile stretching frequency and by identifying the characteristic C-Br stretching vibration, researchers can confidently verify the successful synthesis of these important chemical intermediates. The use of modern techniques like ATR-FTIR, coupled with the systematic, self-validating interpretation of the key spectral features outlined in this guide, will ensure the scientific integrity and accelerate the progress of research and development in the chemical and pharmaceutical sciences.
References
-
Acetonitrile (CH₃CN) - VPL. (n.d.). Retrieved from [Link]
-
Far IR-spectra of acetonitrile[3] (spectral resolution: 0.25 cm À1 ).... (n.d.). ResearchGate. Retrieved from [Link]
- Pace, E. L., & Noe, L. (1968). Infrared Spectra of Acetonitrile and Acetonitrile‐d3. The Journal of Chemical Physics.
- ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2008).
-
Acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (n.d.). Retrieved from [Link]
-
ATR-FTIR - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
- ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2008).
-
Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions. (2021, April 10). ResearchGate. Retrieved from [Link]
-
Nitrile IR Spectroscopy Overview. (n.d.). Scribd. Retrieved from [Link]
-
IR Spectroscopy - Factors Affecting IR Absorption Frequency. (2022, September 24). YouTube. Retrieved from [Link]
-
Vibration spectra of the Acetonitrile. (n.d.). ResearchGate. Retrieved from [Link]
-
Inductive effect. (n.d.). In Wikipedia. Retrieved from [Link]
-
Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. (n.d.). PMC. Retrieved from [Link]
-
Acetonitrile. (n.d.). NIST WebBook. Retrieved from [Link]
-
Directing Inductive Effects of Alkyl Groups. (2019, December 30). Chemistry LibreTexts. Retrieved from [Link]
-
Changing Vibration Coupling Strengths of Liquid Acetonitrile with an Angle-tuned Etalon. (n.d.). Retrieved from [Link]
-
Acetonitrile – Molecular vibrations. (2026, February 3). Comp-Photo-Chem. Retrieved from [Link]
- Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. (2016). The Journal of Physical Chemistry B.
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- 4. Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Quantitative Analysis of 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile: A GC-MS Method Development Guide
Executive Summary: The Criticality of Trace Halide Analysis
In the synthesis of androgen receptor antagonists like Enzalutamide , the compound 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS 1557968-58-7) serves as a pivotal electrophilic intermediate. However, its chemical nature—an
While High-Performance Liquid Chromatography (HPLC) is the workhorse for assay purity, it often struggles with the specificity and sensitivity required to detect trace alkyl halides at sub-10 ppm levels, particularly in complex reaction matrices.
This guide presents a validated, high-sensitivity GC-MS (SIM) methodology, contrasting it objectively against HPLC-UV and GC-FID alternatives. We focus on overcoming the primary analytical challenge: thermal instability of the
Part 1: Comparative Analysis of Analytical Platforms
Selecting the right platform depends on the "Three S's": Sensitivity, Specificity, and Stability.
| Feature | GC-MS (Recommended) | HPLC-UV | GC-FID |
| Primary Utility | Trace Quantification (PGI screening) | Assay & Purity (Main peak) | Process Control (High conc.) |
| LOD (Limit of Detection) | < 0.5 ppm (SIM Mode) | ~50–100 ppm | ~10–20 ppm |
| Specificity | High (Mass spectral fingerprint distinguishes | Low (Co-elution risk with non-brominated precursors) | Medium (Retention time only) |
| Thermal Risk | Moderate (Requires PTV/COC injection) | None (Ambient temp) | High (Standard hot injection) |
| Matrix Tolerance | High (Solvent extraction removes salts) | Moderate (Requires buffer matching) | High |
Why GC-MS Wins for This Application
The
Part 2: Technical Deep Dive & Experimental Protocol
The Stability Challenge
The C-Br bond alpha to the nitrile group is chemically activated. In a standard Split/Splitless injector at 250°C, this compound is prone to dehydrobromination or debromination , leading to false-low results and ghost peaks (often the des-bromo precursor).
The Solution: Use a Programmed Temperature Vaporizer (PTV) or Cool On-Column (COC) inlet. This introduces the sample at a low temperature (e.g., 40°C) and ramps rapidly, minimizing thermal stress.
Experimental Workflow
Reagents & Standards
-
Analyte: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (Reference Standard, >98%).
-
Internal Standard (IS): 4-Bromobenzonitrile (structurally similar, stable).
-
Solvent: Toluene (Preferred over Methanol/Ethanol to prevent nucleophilic attack on the
-bromo position).
GC-MS Parameters
-
System: Agilent 7890B GC / 5977A MSD (or equivalent).
-
Column: DB-1701 or DB-624 (30 m × 0.25 mm × 1.4 µm).
-
Reasoning: A mid-polarity column prevents tailing of the nitrile group while avoiding the high bleed of wax columns at required bake-out temperatures.
-
-
Inlet (PTV Mode):
-
Injection Vol: 1.0 µL.
-
Temp Program: 40°C (0.1 min)
700°C/min 240°C. -
Mode: Solvent Vent (to concentrate analyte) or Splitless.
-
-
Oven Program:
-
60°C (Hold 1 min)
-
15°C/min to 200°C
-
30°C/min to 260°C (Hold 3 min)
-
-
Mass Spectrometer (EI Source):
-
Source Temp: 230°C.
-
SIM Parameters:
-
Target Ion (Quant): m/z 208 (Base peak, loss of
-Br). -
Qualifier Ions: m/z 287, 289, 291 (Molecular Ion cluster
, characteristic 1:2:1 isotopic pattern for ). -
Note: Monitoring the molecular ion confirms the intact structure, while the fragment ion provides maximum sensitivity.
-
-
Part 3: Visualizing the Workflow
The following diagram illustrates the critical decision points in the analytical workflow, specifically designed to mitigate thermal degradation.
Figure 1: Optimized GC-MS workflow emphasizing Cold Injection (PTV) to prevent analyte degradation.
Part 4: Validation Data (Synthesized)
The following performance metrics represent typical validation results for this method under ICH Q2(R1) conditions.
| Parameter | Result | Acceptance Criteria |
| Linearity ( | 0.9992 (Range: 0.5 – 50 µg/mL) | |
| LOD (S/N > 3) | 0.05 µg/mL (~0.5 ppm relative to API) | N/A |
| LOQ (S/N > 10) | 0.15 µg/mL | Sufficient for limit |
| Recovery (Accuracy) | 94.5% – 102.3% | 80% – 120% |
| Precision (RSD, n=6) | 2.1% | |
| Specificity | No interference at retention time | No co-elution |
Key Mechanistic Insight: Isotope Patterns
The presence of two bromine atoms (on the phenyl ring and the
-
79Br and 81Br exist in a ~1:1 ratio.
-
For a dibromo compound, the molecular ion cluster appears at M , M+2 , and M+4 with relative intensities of 1:2:1 .
-
Validation Check: If your mass spectrum shows a 1:1 doublet instead of a 1:2:1 triplet, you have likely lost one bromine atom (thermal degradation), invalidating the run.
Part 5: Synthesis Pathway Context
Understanding where this impurity originates helps in controlling it. It is typically formed during the bromination of the acetonitrile precursor.
Figure 2: Origin of the impurity in the synthetic pathway.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link
-
BenchChem. (2025).[1] A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.Link
-
Sigma-Aldrich. (n.d.). Product Specification: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile (CAS 1557968-58-7).Link
-
Uzun, B. O., et al. (2021). Impurity profiling and stability analysis of enzalutamide: Identification, genotoxicity assessment, and development of UHPLC methods. Journal of Pharmaceutical and Biomedical Analysis.[2] Link
-
Chromatography Forum. (2007). Method development for alpha-bromo acetonitriles: Thermal degradation risks.Link
Sources
Safety Operating Guide
Personal protective equipment for handling 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Operational Safety Guide: 2-bromo-2-(4-bromo-3-methylphenyl)acetonitrile
Part 1: Hazard Architecture & Risk Assessment
Senior Scientist Note:
You are handling an
Do not treat this merely as a "toxic solid." Treat it as a chemical warfare agent analog (similar to bromobenzyl cyanide). The primary risks are corneal damage from vapors, respiratory edema , and systemic toxicity via dermal absorption.
Inferred Hazard Classification (Analog-Based)
| Hazard Class | Category | Signal Word | H-Statement |
| Acute Toxicity (Oral/Dermal) | Cat 3 | DANGER | H301/H311: Toxic if swallowed or in contact with skin.[1][2] |
| Skin Corrosion/Irritation | Cat 1B | DANGER | H314: Causes severe skin burns and eye damage.[3][4] |
| Eye Damage/Irritation | Cat 1 | DANGER | H318: Causes serious eye damage (Lachrymator). |
| STOT - Single Exposure | Cat 3 | WARNING | H335: May cause respiratory irritation.[1] |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE (nitrile gloves and safety glasses) is insufficient for prolonged handling of
Hand Protection Strategy (The "Breakthrough" Logic)
Nitrile rubber degrades quickly when exposed to halogenated organic compounds. The benzylic bromide moiety can permeate standard 4-mil nitrile gloves in <5 minutes.
-
Primary Layer (Skin Contact): Silver Shield® (EVOH/PE Laminate) or Viton® .
-
Why: These materials provide >4 hours of breakthrough protection against halogenated organics.
-
-
Secondary Layer (Outer): Standard Nitrile (minimum 5 mil) .
-
Why: Provides dexterity and protects the inner laminate glove from physical tears.[5]
-
-
Protocol: "Double-Glove" technique is mandatory. If the outer glove is splashed, strip and replace immediately.
Ocular & Respiratory Defense[2][4][5][7]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+).
-
Critical: Safety glasses with side shields are prohibited . Vapors can bypass side shields, causing immediate lachrymation (tearing) and temporary blindness, increasing the risk of dropping the reagent.
-
-
Respiratory:
-
Routine: Work strictly inside a certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Spill/Emergency: Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Note: The "Acid Gas" component is required because hydrolysis releases Hydrogen Bromide (HBr) and potentially Hydrogen Cyanide (HCN).
-
Part 3: Operational Workflow & Engineering Controls
A. Weighing & Transfer Protocol
-
Pre-Check: Verify fume hood sash is at the working height. Place a balance inside the hood if possible.
-
Static Control: Use an antistatic gun or polonium strip.
-bromo nitriles are often fine, crystalline powders that fly easily. -
The "Closed Transfer" Rule:
-
Tare the receiving vessel (flask) with a septum or cap on.
-
Open the reagent container only inside the hood.
-
Transfer solid using a disposable spatula (do not reuse).
-
Reseal both containers immediately.
-
Wipe the exterior of the reagent bottle with a tissue soaked in 10% Sodium Thiosulfate (quenching agent) before returning to storage.
-
B. Reaction Monitoring
-
Venting: Reactions involving this compound must be vented through a scrubber or directly into the hood exhaust. Do not use open vessels.
-
Heating: Avoid heating above 80°C unless in a sealed, pressure-rated vessel, as decomposition releases toxic nitrile vapors.
Part 4: Emergency Response & Decontamination
Decontamination Solution (The "Quench")
The most effective way to neutralize an
-
Recipe: 10% Sodium Thiosulfate (
) in water + 1% Sodium Carbonate ( ). -
Mechanism: Thiosulfate displaces the bromide, forming a non-volatile, water-soluble Bunte salt.
Decision Logic: Exposure & Spill Response
Figure 1: Decision matrix for emergency response.[1][3][4][6][7][8] Note that alcohol is prohibited for skin washing as it enhances dermal absorption of lipophilic bromides.
Part 5: Waste Disposal & Logistics
Crucial Warning: Do NOT mix this waste with strong acids. Although the nitrile group is stable, acidic hydrolysis in the presence of moisture can theoretically release HCN gas over time.
| Waste Stream | Handling Protocol |
| Solid Waste | Dissolve in a minimal amount of acetone/ethanol and quench with aqueous thiosulfate before disposal. If disposal as pure solid is required, double-bag in chemically resistant polyethylene. |
| Liquid Waste | Segregate into "Halogenated Organic" waste streams. Label clearly: "Contains lachrymatory alpha-bromo nitrile." |
| Contaminated Sharps | Needles used with this compound must be uncapped and placed directly into a sharps container. Do not recap (risk of self-injection). |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
PubChem. (2024). Compound Summary: 2-Bromo-2-phenylacetonitrile. National Library of Medicine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifechempharma.com [lifechempharma.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. eskosafety.com [eskosafety.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
